Uru-TK II
Description
Overview of Tachykinin-Related Peptides (TRPs) as Conserved Neuropeptide Families
Tachykinin-Related Peptides (TRPs), also known as invertebrate tachykinins (inv-TKs), constitute a large and evolutionarily conserved family of neuropeptides found in both vertebrates and invertebrates. researchgate.netbioone.org These peptides function as multifunctional messengers, primarily in the central nervous system and the intestine, exerting their biological effects through interaction with structurally related G protein-coupled receptors (GPCRs). researchgate.netnih.gov
In invertebrates, TRPs share a characteristic conserved C-terminal pentapeptide core motif, typically –Phe-X-Gly-Y-Arg-NH₂, which is analogous to the –Phe-X-Gly-Leu-Met-NH₂ consensus sequence found in vertebrate tachykinins like Substance P, Neurokinin A, and Neurokinin B. bioone.orgraolab.cn Despite this structural similarity, invertebrate TRP precursors can differ dramatically in their structural organization compared to vertebrate preprotachykinins. bioone.orgresearchgate.net TRPs are widely distributed in the nervous systems and gastrointestinal tracts of various invertebrate groups, including arthropods, annelids, mollusks, and cnidarians. researchgate.net They are involved in a range of physiological processes, including smooth muscle contraction, regulation of intestinal motility, and potentially neurogenic inflammation and immune system activation in vertebrates. raolab.cn
Historical Context of Uru-TK II Discovery and Characterization from Urechis unicinctus
Urechistachykinin II, along with Urechistachykinin I (Uru-TK I), was first isolated and characterized from the ventral nerve cords of the echiuroid worm Urechis unicinctus. researchgate.netresearchgate.net This discovery was a key step in understanding the diversity of tachykinin-related peptides in different invertebrate phyla. The isolation process involved obtaining tissue extracts from the nerve cords of U. unicinctus.
The amino acid sequence of this compound was determined to be H-Ala-Ala-Gly-Met-Gly-Phe-Phe-Gly-Ala-Arg-NH₂. researchgate.netresearchgate.net This sequence, particularly its C-terminal region, showed significant homology with both vertebrate and insect tachykinins, reinforcing its classification as a member of the TRP family. researchgate.netresearchgate.net Characterization studies demonstrated that this compound exhibited biological activity, specifically showing a contractile action on the inner circular body-wall muscle of Urechis unicinctus. researchgate.netresearchgate.net Furthermore, urechistachykinins were found to potentiate spontaneous rhythmic contractions of the cockroach hindgut, indicating a broader myostimulatory effect across different invertebrate species. researchgate.netresearchgate.net Research involving synthetic Uru-TK-like peptide analogs with modifications at the C-terminus has provided insights into the structural requirements for activity on different muscle types. For example, substituting the C-terminal Arg-NH₂ with Met-NH₂ altered the peptide's activity profile on cockroach hindgut versus guinea pig ileum, suggesting that the C-terminal residue plays a crucial role in receptor binding and subsequent contractile effects in different systems. researchgate.net
Zoological and Evolutionary Significance of this compound within the Echiuroid Lineage
The identification of this compound in Urechis unicinctus holds significant zoological and evolutionary importance. Echiuroids, commonly known as spoon worms, are marine invertebrates traditionally considered a distinct phylum, Echiura, but are now often classified within the Annelida based on molecular studies. The presence of TRPs like this compound in this lineage supports the notion that the tachykinin peptide family is ancient and has been conserved throughout bilaterian evolution. researchgate.netbioone.org
The structural similarities between this compound and tachykinins found in other diverse invertebrate groups (like insects and mollusks) and vertebrates highlight the deep evolutionary roots of this neuropeptide system. researchgate.netresearchgate.net While the core function as signaling molecules, often involved in muscle activity, appears conserved, variations in peptide sequences and receptor subtypes across different lineages reflect evolutionary divergence and adaptation to specific physiological roles. The characterization of this compound contributes to the broader understanding of neuropeptide evolution and the complexity of neuroendocrine signaling in less-studied invertebrate phyla like Echiura, providing comparative data for understanding the functional diversification of TRPs across the animal kingdom. researchgate.netbioone.org Studies identifying neuropeptide precursors in Urechis unicinctus larvae and adults further contribute to understanding the neuroendocrine landscape of this echiuroid and the potential roles of various neuropeptides, including TRPs, in processes like larval settlement. scite.airesearchgate.net
Structure
2D Structure
Properties
IUPAC Name |
2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-(2-aminopropanoylamino)propanoylamino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H66N14O10S/c1-25(45)38(63)54-26(2)39(64)50-23-35(60)55-31(17-19-69-4)41(66)51-24-36(61)56-33(21-29-14-9-6-10-15-29)43(68)58-32(20-28-12-7-5-8-13-28)42(67)52-22-34(59)53-27(3)40(65)57-30(37(46)62)16-11-18-49-44(47)48/h5-10,12-15,25-27,30-33H,11,16-24,45H2,1-4H3,(H2,46,62)(H,50,64)(H,51,66)(H,52,67)(H,53,59)(H,54,63)(H,55,60)(H,56,61)(H,57,65)(H,58,68)(H4,47,48,49) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMKXKCPAKKYFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NCC(=O)NC(CCSC)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H66N14O10S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
983.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Genetic Foundations of Urechistachykinin Ii Biosynthesis
Genomic Organization and Transcriptional Regulation of Uru-TK Precursor Gene
The Uru-TK peptides, including Uru-TK II, are encoded within a single precursor protein. nih.govbioone.org The gene encoding this precursor dictates the initial sequence from which the mature peptides are derived.
cDNA Cloning and Characterization of the Uru-TK Precursor
The structural organization of invertebrate tachykinin-related peptide precursors remained uncharacterized for a significant period despite the known sequences and activities of the mature peptides. bioone.org The first such precursor to be clarified was the Uru-TK precursor, which was cloned from the ventral nerve cord of Urechis unitinctus. nih.govbioone.org This involved the cloning and characterization of the cDNA encoding the urechistachykinin precursor. nih.gov Analysis of the deduced amino acid sequence of this polypeptide provided crucial information about the organization of the precursor protein. nih.gov
Identification of Multiple Urechistachykinin Peptide Sequences (Uru-TK I-VII) within the Precursor
Amino acid sequence analysis of the cloned Uru-TK precursor cDNA revealed that it contains not just Uru-TK I and II, which had been previously isolated, but a total of seven structurally related peptide sequences. nih.govbioone.org These were identified as Uru-TK I through Uru-TK VII. bioone.orgnih.gov This finding contrasted with mammalian tachykinin precursors, which typically encode only one or two tachykinin peptides, highlighting a difference in precursor architecture between invertebrates and vertebrates. nih.gov
The amino acid sequences of the identified Urechistachykinin peptides are presented in the table below:
| Peptide Name | Sequence |
| Uru-TK I | LRQSQFVGSR-NH2 |
| This compound | AAGMGFFGAR-NH2 |
| Uru-TK III | AAPSGFFGAR-NH2 |
| Uru-TK IV | AAYSGFFGAR-NH2 |
| Uru-TK V | APSMGFFGAR-NH2 |
| Uru-TK VII | APKMGFFGAR-NH2 |
Note: Uru-TK VI was not detected as a matured form, although its sequence was encoded in the precursor. bioone.org
Post-Translational Processing and Amidation of this compound
Following the synthesis of the precursor protein, a series of post-translational modifications are required to generate the mature, biologically active this compound peptide. qyaobio.combeckman.comthermofisher.com These modifications are crucial for the peptide's function. beckman.comptglab.com
Enzymatic Cleavage Sites and Maturation Pathways
The multiple Uru-TK peptide sequences encoded within the precursor are liberated through post-translational endoproteolysis. bioone.org This process involves enzymatic cleavage at specific sites within the precursor protein. thermofisher.com A common Lys-Arg processing site is often found upstream of the N-terminus of tachykinin-related peptide sequences in precursors from other invertebrates, suggesting similar enzymatic processing mechanisms may be involved in Uru-TK maturation. bioone.org Additionally, C-terminal amidation is a critical modification for the activity of this compound and other tachykinin-related peptides. bioone.orgresearchgate.net This amidation typically occurs at a C-terminal glycine (B1666218) residue followed by basic residues (e.g., -Gly-Lys-Arg or -Gly-Arg-Arg), which serve as signals for enzymatic processing and amidation. nih.govuzh.ch The C-terminal arginine in TKRPs has been shown to be essential for discriminating their receptors from vertebrate TK receptors. bioone.orgresearchgate.net
Comparative Analysis of Precursor Architecture Across Invertebrate TRP Families
Comparison of the Uru-TK precursor architecture with other invertebrate tachykinin-related peptide precursors reveals variations in organization. For instance, in Urechis unicinctus, Uru-TK I to III and IV to VII sequences are located consecutively within the precursor, whereas spacer sequences are present between each peptide sequence in Drosophila melanogaster tachykinin (DTK) precursors. bioone.orgbioone.org These differences in precursor architecture suggest a high molecular diversity of TKRP precursors among invertebrate phyla. bioone.orgbioone.org However, despite these variations, the general principle of multiple tachykinin-related peptide sequences being encoded by and liberated from a single precursor through post-translational processing and C-terminal amidation appears to be a common feature in invertebrates. bioone.org Comparing these invertebrate TKRP precursors with vertebrate preprotachykinins highlights more drastic differences in structural organization. bioone.orgbioone.org
Spatiotemporal Expression Profiling of this compound mRNA
Understanding the distribution and timing of this compound mRNA expression provides insights into where and when the peptide is synthesized, which is crucial for inferring its physiological roles. Studies using techniques such as Northern and Southern blot analyses have demonstrated that Uru-TK mRNA is primarily localized in nerve tissue in Urechis unicinctus. nih.gov This suggests that this compound functions as a neuropeptide in this organism. The expression profile of the Uru-TK gene, being detected in the central nervous systems but not in the guts, implies potential functional differences compared to tachykinin-related peptides in other species, such as Drosophila, where DTK gene expression has been observed in both the central nervous system and the gut. bioone.org Further research employing techniques capable of higher spatiotemporal resolution could provide more detailed information about the specific neuronal populations and developmental stages where this compound mRNA is present. nih.gov
Localization of Uru-TK mRNA in Neural Tissues (e.g., Central Nervous System, Ventral Nerve Cord)
Research has demonstrated that Uru-TK mRNA is predominantly localized in nerve tissue. nih.govresearchgate.net Specifically, studies involving Northern and Southern blot analyses have shown the presence of Uru-TK mRNA in the nervous system of Urechis unicinctus. nih.govresearchgate.net The Uru-TK precursor, which gives rise to this compound, was cloned from the ventral nerve cord of this echiuroid worm. biosyn.combioone.orgbioone.org This indicates that the genetic machinery for this compound production is active within these neural structures. The presence of mature Uru-TK-like peptides in nerve tissue has also been confirmed through techniques such as mass spectrometry. nih.gov
Absence of Uru-TK mRNA Expression in Peripheral Tissues (e.g., Gastrointestinal Tract)
In contrast to its presence in neural tissues, studies have indicated that the expression of the Uru-TK gene, and thus the presence of Uru-TK mRNA, is not detected in the gut of Urechis unicinctus. bioone.orgbioone.org This suggests a specific role for Uru-TK peptides within the nervous system and implies functional differences compared to some other tachykinin-related peptides found in invertebrates, which may be expressed in both neural and gut tissues. researchgate.netbioone.org
Summary of Uru-TK mRNA Localization
| Tissue Type | Uru-TK mRNA Expression | Detection Method | Source Organism |
| Nerve Tissue (General) | Detected | Northern and Southern blot analyses | Urechis unicinctus |
| Ventral Nerve Cord | Detected | Cloning of precursor cDNA | Urechis unicinctus |
| Gut (Gastrointestinal Tract) | Not Detected | Gene expression analysis | Urechis unicinctus |
This differential expression pattern highlights the likely primary sites of this compound synthesis and provides a basis for understanding its physiological roles within the nervous system of Urechis unicinctus.
Pharmacological Actions and Receptor Modulations of Urechistachykinin Ii
Functional Characterization of Uru-TK II in Invertebrate Physiological Systems
This compound has been functionally characterized for its effects on the musculature of the echiuroid worm from which it was isolated and on arthropod gut preparations. qyaobio.comraolab.cncore.ac.uknih.gov
Myotropic Activity on Urechis unicinctus Somatic Musculature
Uru-TKs I and II were initially isolated from the ventral nerve cords of Urechis unicinctus based on their ability to induce contractions of the animal's inner circular body-wall muscle. qyaobio.comcore.ac.uk This suggests a physiological role for this compound as a contractile substance in the somatic musculature of Urechis unicinctus. qyaobio.comuniprot.org
Excitatory Contractile Effects on Arthropod Gut Preparations (e.g., Periplaneta americana Hindgut)
This compound elicits excitatory effects on the spontaneous contractions of the hindgut of the cockroach Periplaneta americana. core.ac.uk These effects are similar to those observed with locustatachykinins (Lom-TKs) on the hindgut of the cockroach Leucophaea maderae. core.ac.uk Studies have shown that Uru-TKs I and II contract the P. americana hindgut, with this compound showing a threshold concentration of approximately 10-7 M. core.ac.uk The myotropic effect of Uru-TKs on the cockroach hindgut can be blocked by a substance P antagonist, indicating interaction with a neurokinin-like receptor in the cockroach. core.ac.ukcapes.gov.br
The contractile activities of Uru-TKs I and II on the P. americana hindgut have been documented through dose-response experiments. core.ac.uk
| Peptide | Approximate Threshold Concentration (P. americana hindgut) |
| Uru-TK I | 10-9 M |
| This compound | 10-7 M |
*Data derived from observed contractile effects on spontaneous contractions of isolated hindgut. core.ac.uk
Structure-Activity Relationship (SAR) Investigations of this compound Peptides
Structure-activity relationship studies have been crucial in understanding which parts of the this compound peptide are essential for its biological activity and receptor interaction. researchgate.netcore.ac.uknih.govnih.gov
Critical Role of C-Terminal Residues in Receptor Recognition and Effector Potency
Investigations into the SAR of this compound and related peptides have highlighted the critical importance of the C-terminal residues for receptor recognition and the potency of their effects. invivochem.comqyaobio.comcore.ac.ukresearchgate.netulb.ac.be The C-terminal sequence –Phe-X-Gly-Y-Arg-NH2 is a conserved motif among TKRPs and is analogous to the C-terminal of vertebrate tachykinins, which typically ends in –Phe-X-Gly-Leu-Met-NH2. bioone.orgbioone.orgresearchgate.net This difference in the C-terminal residue (Arginine-amide in TKRPs vs. Methionine-amide in vertebrate tachykinins) is a key determinant of their differential activity on invertebrate and vertebrate tissues and their specificity for respective receptors. bioone.orgbioone.orgresearchgate.netcore.ac.uk
Differential Activities of Arginine-Amide versus Methionine-Amide Analogs
Studies involving synthetic analogs of Uru-TKs and vertebrate tachykinins have demonstrated the distinct influence of the C-terminal amino acid on myotropic activity. bioone.orgbioone.orgresearchgate.netcore.ac.uk When the C-terminal Arginine-amide of Uru-TKs was substituted with Methionine-amide (creating [Met10]-Uru-TKs), the activity on the cockroach hindgut significantly decreased (approximately 1000 times lower potency). researchgate.netcore.ac.ukcapes.gov.br Conversely, these [Met10]-Uru-TK analogs gained considerable contractile activity on the guinea pig ileum, a tissue responsive to substance P (a vertebrate tachykinin with a C-terminal Methionine-amide), to a degree similar to substance P. bioone.orgbioone.orgcore.ac.uk
Conversely, replacing the C-terminal Methionine-amide in substance P with Arginine-amide ([Arg11]-substance P) resulted in increased contractile activity on the cockroach hindgut (approximately 100 times more potent than substance P) and decreased activity on the guinea pig ileum (approximately 400 times less potent). researchgate.netcore.ac.ukcapes.gov.br These findings underscore the differential receptor interactions mediated by the C-terminal Arginine-amide and Methionine-amide. researchgate.netcore.ac.ukcapes.gov.br
| Peptide Analog | Activity on Cockroach Hindgut | Activity on Guinea Pig Ileum |
| Uru-TKs (authentic) | High | Low/Inactive |
| [Met10]-Uru-TKs | ~1000x Lower | ~1000x Higher |
| Substance P (authentic) | Low | High |
| [Arg11]-Substance P | ~100x Higher | ~400x Lower |
*Relative activities based on observed contractile effects. researchgate.netcore.ac.ukcapes.gov.br
Interconvertibility of Ligand-Receptor Specificity via C-Terminal Modification
The reciprocal effects observed with C-terminal substitutions in Uru-TKs and substance P highlight an interconvertibility of ligand-receptor specificity dictated by this single residue. bioone.orgbioone.orgresearchgate.netcore.ac.uk The C-terminal Arginine-amide is crucial for the specific recognition and activation of invertebrate tachykinin-related peptide receptors, such as the Urechis unicinctus tachykinin receptor (UTKR). bioone.orgbioone.org Conversely, the C-terminal Methionine-amide is essential for potent activity on receptors typically targeted by vertebrate tachykinins, such as those found in the guinea pig ileum. researchgate.netcore.ac.ukcapes.gov.br
Studies have shown that UTKR is activated by [Arg11]-substance P as potently as by authentic Uru-TKs, while [Met10]-Uru-TK-I completely lost its binding property to UTKR. bioone.orgbioone.org This provides clear evidence that the C-terminal Arg-NH2 and Met-NH2 play a crucial role in the specific recognition and activation of their respective receptors by Uru-TKs and vertebrate tachykinins. bioone.orgbioone.org This C-terminus-directed interconvertible binding affinity between vertebrate tachykinins and invertebrate tachykinin-related peptides emphasizes the evolutionary divergence and functional adaptation of these peptide families and their receptors. bioone.orgbioone.orgresearchgate.net
Influence of Amino Acid Substitutions on Conformational Dynamics and Bioactivity
Amino acid sequence is a critical determinant of peptide conformation and biological activity. Studies investigating the impact of amino acid substitutions on this compound have provided insights into the structural basis of its function, particularly concerning its antimicrobial properties. For instance, research has explored the effect of substituting specific amino acid residues within the tachykinin consensus sequence of this compound with alanine. nih.govjst.go.jpjst.go.jp Analogues were created by substituting phenylalanine at position 6 (Phe-6), glycine (B1666218) at position 8 (Gly-8), and arginine at position 10 (Arg-10) of this compound with alanine. nih.govjst.go.jp
Comparative analysis of the antimicrobial activity of these analogues revealed a hierarchy of potency: Analogue 3 (Arg-10 substituted with Ala) > this compound = Analogue 2 (Gly-8 substituted with Ala) > Analogue 1 (Phe-6 substituted with Ala). nih.govjst.go.jp This pattern of activity correlated with membrane-disrupting capabilities, as assessed by propidium (B1200493) iodide influx and fluorescein (B123965) isothiocyanate dextran (B179266) leakage assays. nih.govjst.go.jp These findings suggest that the antimicrobial activity of this compound is related to the hydrophobicity of the peptides. nih.govjst.go.jp Specifically, the hydrophobic phenylalanine residue at position 6 appears to play a more critical role in the antimicrobial activity of this compound compared to Gly-8 or Arg-10. nih.govjst.go.jp
| Peptide | Substituted Residue | Antimicrobial Activity Relative to this compound |
|---|---|---|
| This compound | None | Equal |
| Analogue 1 | Phe-6 to Ala | Lower |
| Analogue 2 | Gly-8 to Ala | Equal |
| Analogue 3 | Arg-10 to Ala | Higher |
While these studies highlight the importance of specific residues for antimicrobial function, detailed research findings specifically on the influence of these substitutions on the conformational dynamics of this compound were not extensively detailed in the provided search results beyond the correlation with hydrophobicity.
Receptor Binding and Signal Transduction Mechanisms
The biological effects of this compound are primarily mediated through its interaction with specific receptors, triggering downstream signaling cascades.
The urechistachykinin receptor (UTKR), the cognate receptor for urechistachykinins including this compound, has been identified and cloned from the nervous tissue of Urechis unicinctus. biosyn.combioone.orgnih.govraolab.cnresearchgate.net UTKR belongs to the superfamily of G protein-coupled receptors (GPCRs), characterized by a structure containing seven transmembrane domains. biosyn.combioone.orgnih.govresearchgate.netontosight.ai
Pharmacological characterization of UTKR, particularly through functional expression in Xenopus oocytes, has demonstrated that this receptor is activated by its endogenous ligands, including Urechistachykinins I-V and VII. biosyn.comnih.gov Upon ligand binding, UTKR activates calcium-dependent signal transduction pathways, a common mechanism among tachykinin receptors and tachykinin-related peptide receptors. biosyn.comnih.gov Interestingly, UTKR has shown equivalent responses to all tested Uru-TKs, indicating a lack of selective affinity among these endogenous ligands. biosyn.comnih.gov
Studies on the expression patterns of UTKR have provided some insights into its physiological roles. UTKR mRNA has been found to be localized in nerve tissue. nih.gov While one source suggests that UTKR was expressed exclusively in the central nervous system based on unpublished observations, implying the potential for tissue-specific receptor subtypes, another indicates a broader expression pattern, including the nervous system, cardiovascular system, and immune system. bioone.orgontosight.ai This broader expression profile suggests that UTKR may be involved in regulating diverse physiological processes in Urechis unicinctus. ontosight.ai
The interaction of this compound with UTKR initiates a cascade of intracellular events. As a GPCR, UTKR signals through the activation of G proteins upon binding of urechistachykinins. ontosight.ai This G protein activation, in turn, triggers various downstream effectors, ultimately leading to the regulation of different cellular processes, such as cell proliferation, differentiation, and survival. ontosight.ai Functional studies, such as those conducted in Xenopus oocytes, have specifically highlighted the activation of calcium-dependent signal transduction upon UTKR binding to its ligands. biosyn.comnih.gov In studies involving an insect tachykinin receptor (STKR) expressed in S2 cells, agonists were shown to induce a rapid increase in inositol (B14025) 1,4,5-trisphosphate (IP3), leading to a rise in cytosolic Ca2+ levels released from intracellular stores. researchgate.net This provides a potential model for the downstream signaling cascade activated by this compound binding to UTKR.
Investigating the cross-reactivity of this compound and its receptor with mammalian tachykinin receptor subtypes, such as neurokinin 1 (NK1), provides insights into the evolutionary relationship and functional overlap between invertebrate and vertebrate tachykinin systems. Studies have shown that UTKR is not activated by substance P, a principal mammalian tachykinin and preferred ligand for the NK1 receptor. biosyn.combioone.orgnih.govraolab.cn This suggests a degree of specificity in the interaction between this compound/UTKR and the mammalian tachykinin system.
However, the evolutionary history of these receptors suggests a common ancestry. Mammalian tachykinin receptors (NK1, NK2, and NK3) and invertebrate tachykinin-related peptide receptors are believed to have evolved from a common ancestral GPCR gene. biosyn.combioone.orgnih.gov Despite this shared origin, differences in ligand binding specificity exist. Interestingly, synthetic Uru-TK analogs in which the C-terminal Arg-NH2 was substituted with Met-NH2 have shown the potential to bind to a mammalian tachykinin receptor. nih.gov This highlights the critical role of the C-terminal residue in determining receptor interaction specificity.
Furthermore, studies on mammalian tachykinin receptors themselves, such as NK1 and NK2, have demonstrated some degree of cross-reactivity between these receptors and their natural peptide ligands. nih.govnih.gov This cross-reactivity is influenced by interactions between amino acids preceding the conserved C-terminal motif of the peptide ligand and specific regions of the receptor, including the extracellular loop 2 (ECL2). nih.govnih.gov While direct detailed studies on the cross-reactivity of this compound with mammalian NK1 receptors were not extensively found, the observed lack of activation of UTKR by substance P and the potential for modified Uru-TK analogs to interact with mammalian receptors indicate both distinct and potentially overlapping recognition mechanisms.
Ligand-Receptor Interactions and Downstream Signaling Cascades
Antimicrobial Properties and Associated Mechanisms
Beyond its roles as a neuropeptide, this compound has demonstrated significant antimicrobial properties. biosyn.cominvivochem.commedchemexpress.comnih.govmedchemexpress.comscienceopen.com
This compound has been shown to exhibit antimicrobial activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. nih.govnih.govscienceopen.com Notably, this antimicrobial activity has been observed without a hemolytic effect, suggesting a degree of selectivity towards microbial cells over host cells. biosyn.cominvivochem.commedchemexpress.comnih.govmedchemexpress.com
The mechanisms underlying the antimicrobial action of this compound appear to primarily involve the disruption of microbial cell membranes. biosyn.comnih.govresearchgate.net Cellular localization studies using confocal microscopy have shown that this compound peptides are located in the cell envelope of microorganisms. biosyn.comnih.gov Further investigations utilizing techniques such as propidium iodide influx and fluorescein isothiocyanate dextran leakage assays have provided evidence supporting membrane disruption as a key mechanism. nih.govjst.go.jp These assays assess the integrity of the cell membrane by measuring the influx of a membrane-impermeant dye (propidium iodide) or the leakage of a larger molecule (fluorescein isothiocyanate dextran) from the cell. nih.govjst.go.jp
Recent research also suggests a potential interaction with microbial efflux pumps. This compound has been shown to interact with TolC, a bacterial outer membrane efflux channel, suggesting a possible mechanism involving the inhibition of efflux pump function. mdpi.com This interaction could contribute to its antimicrobial efficacy by preventing bacteria from expelling toxic substances, including potentially the peptide itself. mdpi.com
| Antimicrobial Mechanism Investigated | Method(s) Used | Key Finding | Source(s) |
|---|---|---|---|
| Membrane Disruption | Propidium Iodide Influx, Fluorescein Isothiocyanate Dextran Leakage Assay | Correlated with antimicrobial activity | nih.govjst.go.jp |
| Cellular Localization | Confocal Microscopy | Peptides located in the cell envelope | biosyn.comnih.gov |
| Efflux Pump Interaction | Docking studies with TolC | Interaction with the efflux pump outlet | mdpi.com |
These findings collectively suggest that this compound exerts its antimicrobial effects through a multifaceted mechanism, with membrane disruption playing a significant role, potentially complemented by interactions with essential microbial components like efflux pumps.
Evaluation of Antibacterial Efficacy Against Model Microorganisms
Studies have demonstrated that Urechistachykinin II exhibits antimicrobial and antibacterial activities. invivochem.commedchemexpress.commedchemexpress.cnmodechem.combiosyn.comnih.govbioscience.co.uknih.govcpu-bioinfor.orgmedchemexpress.eumedchemexpress.comsmallmolecules.comtargetmol.comtargetmol.commedchemexpress.comcymitquimica.com It has shown activity against different Gram-positive and Gram-negative bacteria, as well as various fungi. nih.gov Investigations into the antimicrobial effects of Urechistachykinins, including this compound, have been conducted to understand their modes of action. biosyn.comnih.gov
Biophysical Analysis of Membrane-Active Mechanisms
The mechanism by which Urechistachykinin II exerts its antimicrobial effects appears to involve interactions with microbial cell membranes. Cellular localization studies utilizing confocal microscopy have indicated that these peptides are situated within the cell envelope of microorganisms. biosyn.comnih.gov To further elucidate the physical alterations induced in membranes by Urechistachykinins, analyses such as flow cytometry have been performed. biosyn.comnih.gov Experiments using dyes like bis-(1,3-dibutylbarbituric acid) trimethine oxonol and 1,6-diphenyl-1,3,5-hexatriene (B155585) have been employed to assess changes in membrane dynamics in organisms such as Candida albicans. biosyn.comnih.gov The results from these studies suggest that Urechistachykinin II, along with Urechistachykinin I, may exert their antimicrobial activity by disrupting the cell membranes. biosyn.comnih.govresearchgate.net Furthermore, studies investigating the functional significance of the tachykinin consensus region within the urechistachykinin peptide family have correlated antimicrobial activity patterns with membrane studies, including propidium iodide (PI) influx and fluorescein isothiocyanate dextran (FD) leakage assays. researchgate.netnih.gov These findings propose a relationship between the antimicrobial activity and the hydrophobicity values of the peptides. researchgate.netnih.gov Specific research on this compound suggests that the hydrophobic phenylalanine residue at position 6 (Phe-6) plays a more critical role in its activity compared to Gly-8 or Arg-10. researchgate.netnih.gov
Advanced Methodologies in Urechistachykinin Ii Research
Isolation and Purification Techniques for Native Uru-TK II Peptides
The isolation and purification of native this compound peptides from biological sources, such as the nervous tissue of Urechis unicinctus, typically involve a combination of chromatographic and spectroscopic techniques. qyaobio.combioone.orgnih.gov These methods are crucial for separating this compound from complex mixtures of other peptides and biological molecules.
Chromatographic Separations (e.g., HPLC)
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are widely used for the purification of peptides like this compound. jocpr.comresearchgate.netijsra.net HPLC allows for the separation of compounds based on their differential interactions with a stationary phase and a mobile phase. researchgate.net This technique is effective for separating peptides based on properties such as hydrophobicity, charge, or size, enabling the isolation of this compound from crude extracts. jocpr.comresearchgate.net HPLC systems, often equipped with advanced detection technologies, facilitate the rapid separation and quantification of peptides from complex biological samples. jocpr.com Reversed-phase HPLC, which separates compounds based on hydrophobicity using a non-polar stationary phase and a polar mobile phase, is a common approach in peptide purification. qyaobio.comnih.gov
Spectroscopic Identification (e.g., Mass Spectrometry)
Following chromatographic separation, spectroscopic techniques, notably Mass Spectrometry (MS), are essential for the identification and characterization of isolated peptides, including this compound. nih.govnih.govdntb.gov.uaciteab.com Mass spectrometry provides information about the mass-to-charge ratio of peptide ions, which can be used to determine their molecular weight and amino acid sequence. nih.gov Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) have been employed in the analysis of urechistachykinin peptides. nih.gov By comparing the obtained mass spectra with known peptide sequences or predicted masses from gene sequences, researchers can confirm the identity of isolated this compound and identify other related peptides. nih.govnih.gov Mass spectrometric analysis has been used to detect the presence of mature Uru-TK-like peptides in nerve tissue. nih.gov
Molecular Biology Approaches for Gene and Transcript Analysis
Molecular biology techniques are employed to study the gene encoding this compound and analyze its transcript (mRNA) expression. These methods provide insights into the biosynthesis and regulation of this compound.
Polymerase Chain Reaction (PCR) and Nucleic Acid Hybridization Techniques
Polymerase Chain Reaction (PCR) is a fundamental technique used to amplify specific DNA sequences, including the gene encoding this compound or its cDNA. mybiosource.comnih.gov PCR allows for the generation of sufficient quantities of the target DNA for downstream analysis, such as sequencing or cloning. mybiosource.com Nucleic acid hybridization techniques, such as Southern blotting and Northern blotting, have been used in the study of urechistachykinin genes and mRNA. nih.gov Southern blotting involves the hybridization of a labeled DNA probe to DNA fragments, while Northern blotting uses a labeled RNA or DNA probe to detect specific mRNA molecules. nih.gov These techniques can reveal information about gene copy number, the size of mRNA transcripts, and their abundance. nih.govthermofisher.com The cDNA sequence encoding Uru-TK I and II has been characterized, revealing a precursor that also encodes other Uru-TK-like peptides. bioone.orgnih.gov
In Situ Hybridization for Cellular Localization of mRNA
In situ hybridization (ISH) is a powerful technique used to determine the precise cellular and tissue localization of specific mRNA molecules. wikipedia.orgnih.govyoutube.comnih.gov This method involves using a labeled complementary nucleic acid probe that hybridizes to the target mRNA within tissue sections or whole mounts. wikipedia.orgnih.govyoutube.com By visualizing the location of the hybridized probe, researchers can identify the cells and tissues where the this compound gene is transcribed. wikipedia.orgyoutube.com Northern and Southern blot analyses have indicated that Uru-TK mRNA is localized in nerve tissue. nih.gov ISH can provide more detailed spatial information about this localization within the nervous system of Urechis unicinctus. wikipedia.orgyoutube.comnih.govelifesciences.org
Synthetic Peptide Chemistry and Analog Design
Solid-Phase Peptide Synthesis for this compound and its Analogs
Solid-Phase Peptide Synthesis (SPPS) is a fundamental technique for the creation of peptides, including this compound and its various analogs. bachem.comcsic.es This method involves the stepwise assembly of amino acids onto an insoluble solid support, typically a resin. bachem.combeilstein-journals.org The peptide chain is built from the C-terminus to the N-terminus. beilstein-journals.org
The SPPS process generally involves repetitive cycles of deprotection of the Nα-protecting group of the growing peptide chain, washing steps to remove excess reagents and by-products, and coupling of the next protected amino acid to the free amine. bachem.combeilstein-journals.org This approach simplifies purification, as the peptide remains anchored to the solid phase throughout the synthesis, allowing soluble impurities to be easily washed away. bachem.com
Commonly used strategies in SPPS include Fmoc/tBu and Boc/Bzl protection strategies. The Fmoc/tBu strategy is often preferred for routine synthesis due to milder deprotection conditions. csic.es Automated synthesizers are widely available, including those utilizing microwave irradiation to accelerate reaction times. bachem.combeilstein-journals.org SPPS allows for the production of high-purity peptides and is utilized in both research and pharmaceutical manufacturing. bachem.com
Rational Design of Peptidomimetics for Receptor Probing
Rational design approaches are employed to develop peptidomimetics based on the structure of native peptides like this compound. Peptidomimetics are compounds designed to mimic the structural and functional characteristics of peptides but often possess enhanced properties such as improved metabolic stability, increased selectivity, and better bioavailability. ajprd.comnih.gov
The rational design process can involve understanding the pharmacophoric elements of the peptide and mimicking these elements in a non-peptide scaffold. americanpharmaceuticalreview.com This can include modifying the peptide backbone, incorporating amide bond isosteres, or introducing cyclic structures to constrain conformation. nih.govamericanpharmaceuticalreview.com Conformational studies, often utilizing techniques like NMR spectroscopy and molecular modeling, contribute to generating 3D pharmacophore models that guide the design of peptidomimetics. americanpharmaceuticalreview.com
Peptidomimetics serve as valuable tools for probing receptor interactions and can potentially lead to the development of novel ligands with tailored properties. ajprd.comnih.gov By systematically modifying the peptide structure, researchers can investigate the impact of specific residues or structural features on receptor binding affinity and activation. americanpharmaceuticalreview.com
Ex Vivo and In Vitro Pharmacological Assay Systems
A variety of ex vivo and in vitro pharmacological assay systems are utilized to characterize the biological activity of this compound and its analogs, particularly their effects on smooth muscle contraction and their interactions with receptors.
Isolated Organ Bath Studies for Contractility Measurements (e.g., Cockroach Hindgut, Guinea Pig Ileum)
Isolated organ bath studies are a classical and widely used technique for measuring the contractile responses of smooth muscle tissues to pharmacological agents like this compound. nih.gov This ex vivo method involves suspending a piece of isolated tissue, such as a cockroach hindgut or guinea pig ileum, in a temperature-controlled bath containing a physiological salt solution (e.g., Krebs-Henseleit or Tyrode solution). unisza.edu.mynih.govugobasile.comnih.gov The solution is typically gassed with a mixture of oxygen and carbon dioxide to maintain tissue viability and pH. unisza.edu.mynih.gov
The tissue is attached to a force transducer, which measures changes in tension or force generated by muscle contraction. unisza.edu.my Drugs are added directly to the organ bath, and the resulting contractile responses are recorded. unisza.edu.my This allows for the determination of dose-response curves, providing information on the potency and efficacy of the tested compounds. unisza.edu.my The guinea pig ileum, for instance, is a common preparation due to its sensitivity to various agonists and its well-characterized responses. unisza.edu.mynorecopa.no
Isolated organ bath studies can be used to investigate the effects of Uru-TKs on smooth muscle contraction. Studies have shown that Uru-TKs can induce contraction of smooth muscle. ontosight.ai
Radioligand Binding Assays for Receptor Affinity Determination
Radioligand binding assays are considered a gold standard for quantitatively measuring the affinity of a ligand for its target receptor. giffordbioscience.comuah.es This in vitro technique involves incubating a tissue preparation (such as membrane homogenates) or cells containing the receptor of interest with a radioactively labeled ligand (radioligand). giffordbioscience.comrevvity.comnih.gov
There are several types of radioligand binding assays, including saturation, competition, and kinetic studies. giffordbioscience.comnih.gov Saturation binding experiments are used to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand, which reflects its affinity for the receptor. giffordbioscience.comuah.esnih.gov Competition binding assays are used to determine the affinity (Ki) of unlabeled compounds, such as this compound or its analogs, by measuring their ability to compete with the radioligand for binding sites. giffordbioscience.comuah.eswikipedia.org
Key considerations in radioligand binding assays include using radioligands with high specific activity and purity, and minimizing non-specific binding. revvity.com These assays provide crucial data on the binding characteristics of this compound to its receptor, the urechistachykinin receptor (UTKR), which is a G-protein coupled receptor. biosyn.comontosight.ai
Cell-Based Reporter Assays for Receptor Activation
Cell-based reporter assays are functional in vitro assays used to measure the activation of receptors, including G protein-coupled receptors like the UTKR, upon ligand binding. promega.romdpi.comnih.gov These assays typically involve genetically modified cells that express the receptor of interest and contain a reporter gene under the control of a promoter that is responsive to the receptor's signaling pathway. promega.romdpi.comnih.gov
Upon activation of the receptor by a ligand such as this compound, intracellular signaling cascades are initiated, leading to the activation of transcription factors. promega.ronih.gov These transcription factors then bind to the responsive elements in the reporter plasmid, driving the expression of the reporter gene. promega.romdpi.com Common reporter genes include luciferase or β-lactamase, whose enzymatic activity can be easily measured, providing a quantitative readout of receptor activation. promega.romdpi.comnih.gov
Comparative Biology and Evolutionary Perspectives of Urechistachykinin Ii
Phylogenetic Relationships of Invertebrate Tachykinin-Related Peptides
Tachykinins (TKs) are considered ancient neuropeptides present throughout bilaterians. frontiersin.orgnih.gov The tachykinin signaling system is thought to have emerged before the evolutionary split of deuterostomes and protostomes. frontiersin.org Invertebrate tachykinin-related peptides (TRPs), including Uru-TK II, share sequence similarities with vertebrate tachykinins. nih.govbiosyn.comnih.gov TRPs are characterized by a conserved C-terminal pentapeptide motif, FX1GX2Ramide, where X1 and X2 are variable residues. nih.gov This contrasts with the FXGLMamide C-terminus typically found in deuterostome tachykinins. frontiersin.orgnih.gov
Urechistachykinin I and II were among the first tachykinin-related neuropeptides identified in an echiuroid worm, Urechis unicinctus. nih.govbiosyn.com Their amino acid sequences showed significant homology with both vertebrate and insect tachykinins, highlighting their place within the broader tachykinin family. nih.govbiosyn.com Tachykinin-related peptides have been identified in a wide range of invertebrates, including annelids, mollusks, arthropods, tardigrades, echinoderms, and tunicates. nih.govnih.govscienceopen.com
Conservation and Diversification of this compound Sequences and Receptor Homologs
The C-terminal region of invertebrate TRPs, including this compound, exhibits a conserved FX1GX2Ramide motif. nih.gov For this compound, this motif is -Phe-Phe-Gly-Ala-Arg-NH2. qyaobio.com While the C-terminus shows conservation within invertebrate TRPs, the N-terminal regions can be more diverse. researchgate.net
Receptors for tachykinin-related peptides are G protein-coupled receptors (GPCRs). biosyn.comnih.govresearchgate.net A tachykinin-related peptide receptor, the urechistachykinin receptor (UTKR), has been identified in Urechis unicinctus. biosyn.com Functional analysis of UTKR expressed in Xenopus oocytes revealed that it is activated by endogenous urechistachykinins (Uru-TKs) I-V and VII, indicating it is an authentic TK receptor. biosyn.com Interestingly, UTKR responded to all tested Uru-TKs equivalently, suggesting a lack of prominent selective affinity for these endogenous ligands, unlike the more selective binding observed in mammalian TK receptors. biosyn.combioone.org However, studies using peptides and receptors from heterologous species have sometimes shown apparent ligand selectivity, which might be due to the cross-species nature of the experiments. bioone.org
Phylogenetic analysis suggests that mammalian tachykinin receptors and invertebrate tachykinin-related peptide receptors evolved from a common ancestral GPCR gene. biosyn.com In vertebrates, gene duplication and diversification led to the evolution of multiple tachykinin receptor subtypes (NK1R-NK3R). frontiersin.orgscienceopen.com While multiple TRPs have been identified in invertebrates, only a limited number of invertebrate receptors with significant sequence similarities to mammalian tachykinin receptors have been functionally characterized. nih.govresearchgate.net These include receptors from insects (Drosophila, Stomoxys calcitrans), echiuroid worms (Urechis unicinctus), and mollusks. nih.govresearchgate.net
Evolutionary Trajectories of Tachykinin Signaling Systems in Protostomes and Deuterostomes
Tachykinin signaling is an ancient system that predates the divergence of protostomes and deuterostomes. frontiersin.org The presence of related neuropeptide families, such as tachykinin-like peptides, in both lineages suggests their origin in the common ancestor. nih.gov The conserved C-terminal motifs (FX1GX2Ramide in protostomes and FXGLMamide in deuterostomes) highlight a key structural divergence that occurred during the evolution of these two major bilaterian clades. frontiersin.orgnih.govresearchgate.net This structural difference in the active core of the peptides generally results in protostome TRPs being inactive on vertebrate-type TK receptors and vice versa. frontiersin.orgscienceopen.com
Comparative analysis of genome and transcriptome data has provided insights into the evolution of neuropeptide signaling systems. researchgate.net The evolutionary origins of numerous neuropeptide signaling systems, including tachykinins, have been traced back to the common ancestor of protostomes and deuterostomes. researchgate.net Following the split, lineage-specific gene loss and/or additional gene or genome duplications contributed to the complex patterns of phylogenetic distribution of paralogous neuropeptide signaling systems observed today. researchgate.net
Functional Divergence and Specialization of TRPs Across Different Invertebrate Phyla
Invertebrate TRPs, including this compound, are multifunctional peptides with targets in both the central and peripheral nervous systems, as well as other tissues, similar to vertebrate tachykinins. nih.gov Urechistachykinins I and II were initially found to have a contractile action on the inner circular body-wall muscle of Urechis unicinctus. nih.govqyaobio.com They also potentiated spontaneous rhythmic contractions of the cockroach hindgut. nih.gov
TRPs exhibit a variety of actions across different invertebrate phyla. nih.gov They are generally myostimulatory on insect hindgut muscle and can induce contractions in cockroach foregut and oviduct, and moth heart muscle. nih.gov In crustaceans, TRPs can trigger a motor rhythm in the stomatogastric ganglion and act as presynaptic modulators of photoreceptor cells. nih.govnih.gov In insects like Drosophila, TRPs have been implicated in roles such as early olfactory processing, neuromodulation in circuits controlling locomotion and food search, nociception, aggression, metabolic stress, and hormone release. frontiersin.orgnih.gov TRP signaling also regulates lipid metabolism in the Drosophila intestine. frontiersin.orgnih.gov The distribution of TRPs in neuronal processes in the brains of arthropods shows similar patterns. nih.gov TRPs have also been demonstrated in neurons in coelenterates, flatworms, and mollusks. nih.gov
Some invertebrate TRPs have also been found to possess antimicrobial activity. biosyn.cominvivochem.commedchemexpress.comnih.gov Urechistachykinin II, for example, has been noted for its anti-bacterial effect without hemolytic activity. invivochem.commedchemexpress.com This suggests a potential functional specialization beyond their roles as neuropeptides in some lineages.
The expression patterns of TRP genes can vary between species and phyla, implying functional differences. bioone.org For instance, the expression of the Uru-TK gene in Urechis unicinctus was detected in the central nervous system but not in the gut, unlike the Drosophila TRP gene which is expressed in both. bioone.org This highlights the ongoing diversification and specialization of TRP functions across invertebrate evolution.
Future Research Trajectories and Translational Implications for Urechistachykinin Ii
Delineation of Novel Physiological Roles and Endogenous Functions in Urechis unicinctus
While Uru-TK II was initially found to exhibit contractile action on the inner circular body-wall muscle of Urechis unicinctus, its full spectrum of physiological roles and endogenous functions within this organism remains to be completely understood. nih.govcapes.gov.bruniprot.org Research has shown that Uru-TK mRNA is localized in nerve tissue, suggesting a role as a neuropeptide. nih.gov The precursor protein for Uru-TKs in U. unicinctus contains multiple tachykinin-related peptide sequences, including Uru-TK I and II, which are generated as endogenous peptide ligands through post-translational cleavage. bioone.orgnih.gov Further studies are needed to explore the specific functions of this compound beyond muscle contraction, potentially involving other physiological processes regulated by neuropeptides in echiuroid worms. This could include investigations into its involvement in reproduction, feeding, or immune responses, building upon findings that other U. unicinctus polypeptides can enhance immune functions. frontiersin.org Research into other peptides in U. unicinctus, such as thymosin-β12, which is involved in innate antibacterial immunity, highlights the diverse array of bioactive molecules present in this organism and suggests potential areas for exploring this compound's functions. nih.gov
Exploration of this compound in Invertebrate Behavioral Modulations
Tachykinin-related peptides are known to act as multifunctional neuropeptides in various invertebrates, influencing diverse physiological and behavioral processes. researchgate.net Uru-TK I and II have been shown to potentiate spontaneous rhythmic contractions of the cockroach hindgut, indicating a potential role in modulating gut motility. nih.gov The expression of the Uru-TK gene in the central nervous system of U. unicinctus, unlike the gut, implies potential functional differences compared to tachykinin-related peptides in other species and phyla. bioone.org Future research could focus on directly investigating the effects of this compound on the behavior of Urechis unicinctus, as well as exploring its potential to modulate behaviors in other invertebrate models. Given the involvement of TRPs in complex behaviors like aggressiveness in honeybees, studying this compound's impact on similar behaviors in other invertebrates could reveal conserved or novel neuromodulatory roles. researchgate.net
Development of Advanced Bioinformatic and Computational Models for TRP-Receptor Interactions
This compound exerts its biological effects by interacting with the urechistachykinin receptor (UTKR), a G protein-coupled receptor (GPCR) cloned from the nervous tissue of U. unicinctus. biosyn.comresearchgate.net UTKR shares structural and functional properties with vertebrate tachykinin receptors. bioone.org Functional analysis has shown that UTKR is activated by Uru-TKs I-V and VII, demonstrating almost equivalent activity, suggesting UTKR possesses no prominent selective affinity for these endogenous ligands, unlike mammalian tachykinin receptors. researchgate.net Computational modeling, including techniques leveraging artificial intelligence, can play a crucial role in understanding the complex interactions between this compound and UTKR at a molecular level. mdpi.com Developing advanced bioinformatic models can help predict binding affinities, identify key interaction residues, and simulate the conformational changes upon ligand binding. This can provide insights into the lack of selective affinity observed for UTKR and potentially guide the design of modified peptides with altered receptor interactions. Such models can be integrated with experimental data to refine our understanding of the signaling pathways mediated by this compound.
Potential for Bio-Inspired Compound Design Based on this compound Scaffolds
The unique structure and biological activities of this compound, particularly its antimicrobial properties without hemolytic effects, make it a promising scaffold for bio-inspired compound design. invivochem.commedchemexpress.com this compound shows antimicrobial activities and is located in the cell envelope of target microbes, suggesting a membrane-active mechanism. biosyn.com The C-terminal residue plays a critical role in the activity and receptor binding of tachykinin-related peptides. researchgate.netnih.gov For instance, substituting the C-terminal Arg-NH2 of Uru-TKs with Met-NH2 significantly altered their contractile activity on different tissues and their ability to bind to mammalian tachykinin receptors. researchgate.netnih.gov This highlights the importance of specific residues for function and receptor interaction. Future research can leverage the this compound sequence as a template to design novel peptides or peptidomimetics with enhanced or altered biological activities. frontiersin.org This could involve modifying specific amino acid residues, exploring truncated versions, or incorporating non-natural amino acids to improve stability, potency, or target specificity. The aim would be to develop compounds with potential therapeutic applications, such as novel antimicrobial agents, drawing inspiration from the natural defense mechanisms of Urechis unicinctus. mdpi.comfrontiersin.orgnih.gov
Integration with Multi-Omics Data for Systems-Level Understanding of Invertebrate Peptidomes
To gain a comprehensive understanding of this compound within the broader context of Urechis unicinctus physiology, integrating multi-omics data is essential. nih.govnih.govbiorxiv.org This involves combining data from genomics (gene sequences and variations), transcriptomics (gene expression levels), proteomics (protein abundance and modifications), and metabolomics (small molecule profiles). aginganddisease.orgfrontiersin.org By integrating these diverse datasets, researchers can investigate how the expression of the Uru-TK gene is regulated, how this compound peptide levels correlate with other proteins and metabolites, and how these molecules collectively contribute to specific physiological states or responses in U. unicinctus. frontiersin.org Multi-omics approaches can help identify novel peptides, understand post-translational modifications, and map the complex molecular networks in which this compound participates. nih.gov This systems-level perspective can provide deeper insights into the endogenous functions of this compound and its interactions with other components of the invertebrate peptidome, potentially revealing previously unknown roles and regulatory mechanisms.
Q & A
Q. What structural characteristics of Uru-TK II contribute to its antimicrobial activity?
- Methodological Answer : this compound’s activity is linked to its amino acid sequence (H2N-AAGMGFFGAR-NH2), which includes hydrophobic residues (e.g., phenylalanine) and a net positive charge (+2 at pH 7.0) that facilitate membrane disruption. Key methods for structural analysis include:
- Mass Spectrometry : Confirm molecular weight (982.48 Da) and purity (>95%) .
- Circular Dichroism : Assess secondary structure in membrane-mimetic environments.
- NMR Spectroscopy : Resolve 3D conformation and solvent interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Sequence | AAGMGFFGAR |
| Isoelectric Point (pI) | 1.97 |
| Hydrophobicity | 0.72 (GRAVY score) |
Q. How is this compound synthesized and purified in laboratory settings?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is standard, followed by HPLC purification (C18 column, 0.1% TFA/acetonitrile gradient). Critical steps include:
- Cleavage and Deprotection : Use TFA/water/triisopropylsilane (95:2.5:2.5) to remove resin and side-chain protectants.
- Quality Control : LC-MS for purity validation; endotoxin testing via LAL assay .
Note: Detailed protocols should align with reproducibility standards in experimental reporting (e.g., Beilstein Journal guidelines) .
Q. What in vitro models are used to evaluate this compound’s antimicrobial efficacy?
- Methodological Answer :
- Broth Microdilution Assay : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Hemolysis Assay : Assess toxicity using mammalian red blood cells (RBCs) to confirm selectivity .
- Time-Kill Kinetics : Monitor bactericidal activity over 24 hours.
Advanced Research Questions
Q. How do researchers resolve contradictions in this compound’s efficacy across different bacterial strains?
- Methodological Answer : Discrepancies may arise from membrane lipid composition variations. Strategies include:
- Lipid Bilayer Experiments : Use synthetic vesicles with defined phospholipid ratios (e.g., phosphatidylglycerol vs. cardiolipin) to mimic bacterial membranes.
- Transcriptomic Analysis : Identify bacterial stress-response pathways post-exposure to this compound .
Tip: Cross-reference datasets from public repositories (e.g., NCBI’s GEO) to validate findings .
Q. What experimental designs optimize this compound’s stability and bioavailability in physiological environments?
- Methodological Answer :
- Cyclization : Introduce disulfide bonds to reduce proteolytic degradation.
- Nano-Encapsulation : Use liposomal carriers to enhance serum stability; monitor release kinetics via fluorescence tagging .
- Pharmacokinetic Studies : Employ LC-MS/MS to quantify peptide half-life in rodent models.
Q. How can computational modeling predict this compound’s interaction with bacterial membranes?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate peptide insertion into lipid bilayers (e.g., GROMACS software).
- Docking Studies : Use AutoDock Vina to predict binding affinities with membrane proteins (e.g., MscL channels) .
Table 2: Key Parameters for MD Simulations
| Parameter | Value |
|---|---|
| Force Field | CHARMM36 |
| Membrane Composition | 70% POPG, 30% POPE |
| Simulation Time | 200 ns |
Q. What strategies validate this compound’s mechanism of action beyond membrane disruption?
- Methodological Answer :
- Fluorescent Probes : Use SYTOX Green to assess cytoplasmic membrane permeabilization.
- Metabolomic Profiling : Track ATP depletion or proton motive force collapse via LC-MS .
- Genetic Knockout Models : Test efficacy against bacterial strains lacking key membrane proteins.
Guidance for Methodological Rigor
- Data Reproducibility : Document experimental conditions (e.g., buffer pH, temperature) in line with Beilstein Journal standards .
- Ethical Compliance : Avoid unsubstantiated claims about therapeutic potential; specify synthetic sources (non-natural derivation) .
- Interdisciplinary Validation : Combine wet-lab data with computational insights to address mechanistic complexity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
